Isoxsuprine hydrochloride

Catalog No.
S530997
CAS No.
579-56-6
M.F
C18H23NO3
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxsuprine hydrochloride

CAS Number

579-56-6

Product Name

Isoxsuprine hydrochloride

IUPAC Name

4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3

InChI Key

BMUKKTUHUDJSNZ-UHFFFAOYSA-N

SMILES

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl

Solubility

Soluble in ethanol
Soluble in water at 25 °C, about 2% w/v

Synonyms

4-Hydroxy-α-[1-[(1-methyl-2-phenoxyethyl)amino]ethyl]benzenemethanol Hydrochloride; p-Hydroxy-α-[1-[(1-methyl-2-phenoxyethyl)amino]ethyl]benzyl Alcohol Hydrochloride; p-Hydroxy-N-(1-methyl-2-phenoxyethyl)norephedrine Hydrochloride; 1-(p-Hydroxyphenyl

Canonical SMILES

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O

Potential Use for Preterm Labor:

Isoxsuprine hydrochloride was previously investigated as a potential treatment for preterm labor. It was thought to work by relaxing the smooth muscles of the uterus, potentially delaying or preventing childbirth before 37 weeks of gestation. However, extensive research has not supported its effectiveness for this purpose [].

A 2010 systematic review concluded that while some studies showed a positive effect of isoxsuprine compared to placebo, the methodological quality of these studies was poor []. Additionally, the review highlighted the lack of well-designed, large-scale studies demonstrating its efficacy [].

Lack of Evidence for Other Applications:

Isoxsuprine hydrochloride has also been explored for other potential uses, including improving blood flow in peripheral vascular disease and treating navicular disease in horses. However, similar to its use in preterm labor, research has not provided sufficient evidence to support its effectiveness in these areas [, ].

Safety Concerns and Regulatory Status:

The use of isoxsuprine hydrochloride is associated with potential side effects, including nausea, vomiting, dizziness, and headaches []. Additionally, the US Food and Drug Administration (FDA) considers isoxsuprine hydrochloride drug products to be "unapproved new drugs" due to a lack of substantial evidence for their effectiveness.

Isoxsuprine hydrochloride is a pharmaceutical compound primarily recognized for its role as a vasodilator and a beta-adrenergic agonist. It is utilized in clinical settings to alleviate conditions associated with poor blood circulation, such as cerebrovascular insufficiency, peripheral vascular disease, and Raynaud's phenomenon. In humans, it is commonly prescribed under the trade name Duvadilan, while in veterinary medicine, particularly for horses, it is used to treat conditions like laminitis and navicular disease due to its ability to enhance blood flow to the hooves .

The chemical formula of isoxsuprine hydrochloride is C₁₈H₂₃NO₃·HCl, with a molar mass of approximately 301.386 g/mol. Its structure features a phenolic compound that interacts with beta-2 adrenergic receptors, leading to smooth muscle relaxation in both uterine and vascular tissues .

The exact mechanism of action of Isoxsuprine hydrochloride is not fully understood. It was previously thought to work by stimulating beta-adrenergic receptors, causing relaxation of smooth muscle in blood vessel walls []. However, recent research suggests this mechanism may not be the primary driver of its effects []. Further investigation is needed to elucidate its precise mode of action.

Primarily related to its interactions with biological systems. As a beta-adrenergic agonist, it binds to beta-2 adrenergic receptors, triggering a cascade of intracellular events that result in vasodilation. This mechanism involves the activation of adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP), which promotes relaxation of smooth muscle tissue .

Isoxsuprine exhibits significant biological activity as a vasodilator, which increases blood vessel diameter and improves blood flow. This action is particularly beneficial in treating conditions characterized by inadequate blood supply. The drug has been shown to effectively reduce symptoms associated with peripheral vascular diseases and improve circulation in patients suffering from conditions like thromboangiitis obliterans (Buerger's disease) and Raynaud's disease .

In terms of side effects, isoxsuprine may cause tachycardia (increased heart rate), hypotension (low blood pressure), gastrointestinal disturbances, and skin rashes. These adverse effects are typically linked to its pharmacological activity on adrenergic receptors .

Isoxsuprine can be synthesized through various organic chemistry methods. The most common synthetic route involves the condensation of 1-phenoxypropan-2-amine with p-hydroxybenzyl alcohol under acidic conditions, followed by the formation of the hydrochloride salt for stability and solubility enhancement. The synthesis process typically requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product .

Color/Form

Crystals from water
WHITE, CRYSTALLILNE POWDER

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

301.16779360 g/mol

Monoisotopic Mass

301.16779360 g/mol

Heavy Atom Count

22

Taste

Bitter crystals

Appearance

Assay:≥98%A crystalline solid

Melting Point

203-204 °C

UNII

V74TEQ36CO

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (80.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.85%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Adrenergic beta-Agonists; Sympathomimetics; Tocolytic Agents; Vasodilator Agents
Isoxsuprine is also used for management of threatened premature labor in pregnancies of 20 or more weeks' gestation. Use in not recommended prior to the 20th week of pregnancy. For isoxsuprine to be most effective, it is recommended that therapy be started as soon as the diagnosis of preterm labor is confirmed. Efficacy in advanced labor has not been established. Use in patients with ruptured membranes must be weighed against the risk of intrauterine infection. /NOT included in US product labeling/
Isoxsuprine has been used in the treatment of dysmenorrhea. /NOT included in US product labeling/
FDA has classified isoxsuprine as being possibly effective for its labeled indications, which include relief of symptoms associated with cerebrovascular insufficiency and peripheral vascular disease, ie, arteriosclerosis obliterans, thromboangiitis obliterans (Buerger's disease), and Raynaud's disease. This classification requires the submission of adequate and well-controlled studies in order to provide substantial evidence of effectiveness. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for ISOXSUPRINE HYDROCHLORIDE (7 total), please visit the HSDB record page.

Pharmacology

Isoxsuprine Hydrochloride is the hydrochloride salt of isoxsuprine, a benzyl alcohol derivative with vasodilator activity. The mechanism of action of isoxsuprine hydrochloride is controversial because this drug has beta-adrenergic agonist activities that are not reversed by beta-adrenergic blockers. Although stimulation of the beta adrenergic receptor increases blood flow to produce vasodilatation, this drug may also have direct effects on the contractility of smooth muscle. Isoxsuprine hydrochloride also causes relaxation of uterine smooth muscle and may also produce positive inotropic and chronotropic effects on the myocardium.

MeSH Pharmacological Classification

Adrenergic beta-Agonists

Mechanism of Action

Isoxsuprine produces peripheral vasodilation by a direct effect on vascular smooth muscle, primarily within skeletal muscle with little effect on cutaneous blood flow. Its effects were once thought to be due to beta-adrenergic receptor stimulation but are not reversed by beta-adrenergic blocking agents.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

579-56-6

Absorption Distribution and Excretion

Isoxsuprine hydrochloride is almost completely absorbed from the gastrointestinal tract. After oral admin of the drug, peak plasma concns occur within 1 hr and persist for about 3 hr. ...Isoxsurprine crosses the placenta. The drug is partially conjugated in the body and is excreted in the urine. Fecal excretion of the drug is negligible.

Associated Chemicals

Isoxsuprine;395-28-8

Wikipedia

Isoxsuprine

Drug Warnings

Except under special circumstances, this medication /isoxsuprine hydrochloride/ should not be used immediately postpartum or when the following medical problems exist: For use in management of premature labor only: Cardiac disorders, especially those associated with arrhythmias, or maternal hyperthyroidism (isoxsuprine may precipitate arrhythmias or heart failure; occult cardiac disease may be unmasked) or chorioamnionitis (intrauterine infection) or hemorrhage or intrauterine fetal death or known abnormality (immediate delivery required) or eclampsia (toxemia) and severe pre-eclampsia or pulmonary hypertension.
Isoxsuprine has both beta-1 and beta-2 adrenergic activity. Maternal hypotension and tachycardia are common side effects. Hypocalcemia, hypoglycemia, hypotension, ileus, and neonatal death are increased after isoxsuprine administration.
...When injected sc in human beings causes several mm of mercury transient elevation of ocular pressure, max in an hr or two, associated with edema and hyperemia of episcleral tissues.
Adverse effects of isoxsuprine include trembling, nervousness, weakness, dizziness, flushing, transient palpitation, tachycardia, chest pain, hypotension, abdominal distress, nausea, vomiting, intestinal distention, and severe rash.
For more Drug Warnings (Complete) data for ISOXSUPRINE HYDROCHLORIDE (8 total), please visit the HSDB record page.

Biological Half Life

Mean plasma half-life of the drug is 1.25 hr.

Use Classification

Pharmaceuticals

Methods of Manufacturing

P-HYDROXYPROPIOPHENONE IS BENZOYLATED...&...BROMINATED... BROMO COMPD... CONDENSED WITH 1-METHYL-2-PHENOXYETHYLAMINE TO YIELD O-BENZOYLATED PHENONE CORRESPONDING TO ISOXSUPRINE. IN FORM OF ITS HCL, THIS PHENONE IS... DEBENZOYLATED & REDUCED BY HYDROGENATION... ERYTHRO FORM (ISOXSUPRINE)...EXTRACTED... CONVERTED TO HCL

Analytic Laboratory Methods

Analyte: isoxsuprine hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: isoxsuprine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: isoxsuprine hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: isoxsuprine hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: isoxsuprine hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 274 nm and comparison to standards (assay purity)

Storage Conditions

Isoxsuprine hydrochloride tablets should be stored in tight containers at a temp <40 °C, preferably between 15-30 °C.

Interactions

Concurrent heavy use /of tobacco smoking/ may interfere with the therapeutic effects of isoxsuprine because nicotine constricts blood vessels.

Dates

Modify: 2023-08-15

Catalytic activity and structural changes of catalase in the presence of Levothyroxine and Isoxsuprine hydrochloride

Somaye Shahraki, Hojat Samareh Delarami, Maryam Saeidifar, Razieh Nejat
PMID: 32045611   DOI: 10.1016/j.ijbiomac.2020.02.064

Abstract

Two drugs that pregnant women (with hypothyroidism) may use during pregnancy include Isoxsuprine hydrochloride (ISO) and levothyroxine (LEV); ISO to reduce uterine contractions and LEV for the treatment of hypothyroidism. In the current work, we explored the mechanism of binding affinity between the above drugs and antioxidant enzyme Bovine Liver Catalase (BLC). The experimental results confirmed that both drugs could bind with BLC to form drug-BLC complexes but LEV showed a higher binding affinity toward enzyme. The binding constants of LEV-and ISO-BLC were 0.42 × 10
and 0.13 × 10
M
at 310 K, respectively. LEV enhanced the catalase activity but the enzymatic activity of BLC reduced gradually in the presence of ISO. Both drugs were able to induce conformational changes in the BLC structure. The results of the molecular docking investigations confirmed the experimental data and showed that the main binding forces in the LEV-BLC and ISO-BLC systems were hydrogen bond and hydrophobic force. The best binding site of both drugs on BLC is located at a cavity among the wrapping domain, N-Terminal arm, and β-barrel.


Comparing the predictability of different chemometric models over UV-spectral data of isoxsuprine and its toxic photothermal degradation products

Ahmed S Saad, Eman S Elzanfaly, Michael K Halim, Khadiga M Kelani
PMID: 31063959   DOI: 10.1016/j.saa.2019.04.064

Abstract

Isoxsuprine (ISX) is widely used for cerebral and peripheral vascular diseases. A comparative study was held among different multivariate calibration models for selective determination of a complex mixture of Isoxsuprine and four of its toxic photothermal degradation products that impair kidney and liver functions. The Partial Least Squares (PLS) and Artificial Neural Network (ANN) models were applied on the specific spectrum and on selected wavelengths using genetic algorithm (GA) technique as an efficient variable selection tool. The effect of GA on the model construction and performance was evaluated. The multilevel multifactor experimental design was adopted for the construction of the calibration set. Optimized parameters were used for the development of the different models. The performances of the developed models were assessed by predicting the concentration of eight different mixtures composing the validation set. Results were compared to one another and to the official method using one-way ANOVA statistical test to assure the validity of the constructed models. The lower chance of overfitting offered by ANN minimized the RMSEP relative to the PLS. On the other hand, the application of GA prior to model implementation affected the number of latent variables the prediction ability of both PLS and ANN models. The validated models were successfully applied as stability indicating assay methods for the selective determination of ISX and its photothermal degradation products in ISX raw material and market formulations.


Binding interaction of isoxsuprine hydrochloride and levothyroxine to milk β-lactoglobulin; from the perspective of comparison

Somaye Shahraki, Fereshteh Shiri
PMID: 29275203   DOI: 10.1016/j.ijbiomac.2017.12.117

Abstract

Isoxsuprine hydrochloride (ISO) and levothyroxine (LEV) are medicines which can be utilized alone or simultaneously by pregnant women. The purpose of this work is to investigate the separate and simultaneous interaction of ISO and LEV with β-LG. The results showed that both drugs can bind to β-LG; the static quenching was suggested for fluorescence quenching mechanism of β-LG.The values of binding constants (K
= 2.69 × 10
M
, K
= 0.54 × 10
M
and K
= 2.18 × 10
M
at 310 K) suggested that ISO has stronger binding affinity toward β-LG than LEV and affinity of β-LG to LEV is increased in the presence of ISO while the presence of LEV has no significant effect on the affinity of protein to ISO. Thermodynamic parameters showed that the binding of LEV to β-LG are hydrogen bonding and Van der Waals forces but the formation of β-LG-ISO is hydrophobic associations. The results of FT-IR and UV-visible measurements indicated that the binding of both drugs to β-LG may induce conformational changes of protein. In silico molecular docking analyses confirmed that ISO and LEV binds to residues located at site I and site II of β-LG, respectively.


Spectrofluorimetric determination of certain adrenergic agonist drugs in their pure forms and pharmaceutical formulations: Content uniformity test application

Khalid M Badr El-Din, Tamer Z Attia
PMID: 27900836   DOI: 10.1002/bio.3240

Abstract

A new, simple, sensitive and rapid spectrofluorimetric method has been developed for determination of certain adrenergic agonists such as isoxsuprine hydrochloride, ritodrine hydrochloride and etilefrine hydrochloride in their pure forms and pharmaceutical dosage forms. The method depends on micellar enhancement of the native fluorescence of investigated drugs by using 2% w/v sodium dodecyl sulfate (SDS) as an anionic surfactant. The enhanced fluorescence intensity of investigated drugs was measured at 305 nm after excitation at 278 nm. The interaction of studied drugs with SDS was studied, and the enhanced fluorescence intensity was exploited to develop an assay method for the determination of investigated drugs. The relative fluorescence intensity-concentration plots were rectilinear over the range 0.15-3.00 μg ml
, with low quantification limits of 0.132, 0.123 and 0.118 μg mL
for isoxsuprine, ritodrine and etilefrine, respectively. The proposed method was successfully applied for determination of studied drugs in their pharmaceutical formulations. Moreover, the high sensitivity of the proposed method allows performing the content uniformity testing of the studied drugs in their tablets by using the official United States Pharmacopeia (USP) guidelines. Statistical comparisons of the results with those of the reported methods revealed excellent agreement and indicated no significant difference in accuracy and precision.


Comparative Study Between Zero-Order Spectra-Processing and Ratio Spectra-Manipulating Methods Applied for the Determination of Isoxsuprine Hydrochloride in the Presence of Its Oxidative Degradation Product

Khalid A M Attia, Nasr M A El-Abassawi, Ragab A M Said, Ahmed El-Olemy, Sherif Ramzy
PMID: 28762327   DOI: 10.5740/jaoacint.16-0296

Abstract

Four accurate, precise, and validated stability-indicating spectrophotometric methods handling either zero-order spectra or ratio spectra have been developed and compared for the analysis of isoxsuprine hydrochloride (ISX) in the presence of its oxidative degradation product. The first two methods processed zero-order spectra, namely graphical absorbance ratio or Q-Analysis and area under the curve, whereas the third and fourth methods manipulated ratio spectra, namely the ratio difference spectrophotometric method and derivative ratio. The proposed methods showed good linearity in the range of 2-23 µg/mL. The methods were tested for specificity using laboratory-prepared mixtures containing the drug and its degradation product. The proposed methods were applied for the determination of ISX in Vascular tablets and the obtained results were acceptable, with small percentage RSD values. The validity of the proposed procedures was further assessed by applying the standard addition technique, which showed no interference from excipients. The obtained results were statistically compared with those obtained by the reported method, showing no significant differences when t- and F-tests were applied.


Exploring isoxsuprine hydrochloride binding with human serum albumin in the presence of folic acid and ascorbic acid using multispectroscopic and molecular modeling methods

Fereshteh Shiri, Somaye Shahraki, Amin Shahriyar, Mostafa Heidari Majd
PMID: 28432945   DOI: 10.1016/j.jphotobiol.2017.04.007

Abstract

Isoxsuprine hydrochloride (vasodilator drug), folic acid and ascorbic acid are medicines which can be utilized alone or simultaneously by pregnant women. In the present work the competitive binding of isoxsuprine hydrochloride (ISO) with human serum albumin (HSA) in the absence and presence of folic acid (FOL) and ascorbic acid (AS) was investigated using different spectroscopic probes and molecular docking studies. The results of fluorescence suggested that isoxsuprine alone or in the presence of ascorbic acid can bind to HSA and quench the fluorescence of HSA with static mechanism but For HSA-folic acid-isoxsuprine system, dynamic type of quenching mechanisms is involved. The values of binding constants (K
~1.2×10
M
, K
~2.1×10
M
and K
~0.7×10
M
) suggested that affinity of HSA to isoxsuprine increased in the presence of ascorbic acid while the presence of folic acid reduced the affinity of protein to isoxsuprine. The results of FT-IR and circular dichroism measurements indicated that the binding of isoxsuprine to HSA in the absence and the presence of folic acid and ascorbic acid may induce conformational and microenvironmental changes of protein. Not only do these types of spectroscopy techniques provide all the information about the systems, molecular docking, also emphasizes the results and is employed for the identification of the active site residues, bioactive conformer of Isoxsuprine and their critical interactions.


Binding Studies of Isoxsuprine Hydrochloride to Calf Thymus DNA Using Multispectroscopic and Molecular Docking Techniques

Sadegh Salehzadeh, Farshid Hajibabaei, Neda Hosseinpour Moghadam, Samira Sharifinia, Sadegh Khazalpour, Reza Golbedaghi
PMID: 28986738   DOI: 10.1007/s10895-017-2182-3

Abstract

In the present work, the interaction of Isoxsuprine (ISX) with Calf thymus DNA (ct-DNA) under physiological conditions (Tris-HCl buffer of pH 7.4) was investigated by using electronic absorption, circular dichroism, viscosity, electrochemical studies, fluorescence techniques, salt effect studies and computational studies. Competitive fluorimetric studies with Hoechst 33258 have shown that ISX exhibit the ability to displace the DNA-bound Hoechst 33258, indicating that it binds to ct-DNA in strong competition with Hoechst 33258 for the minor groove binding. Furthermore, the resulting data showed that ISX cannot displace methylene blue or acridine orange, which are the common intercalator molecules. The viscosity of ct-DNA solution was almost unchanged on addition of ISX and circular dichroism (CD) spectra of ct-DNA showed small changes in the presence of ISX which is in agreement with groove binding mode of interaction. Thus all above studies showed that the ISX drug binds to ct-DNA in a groove binding mode.The salt-effect studies showed the non-electrostatic nature of binding of ISX to ct-DNA. Moreover, molecular docking results support the above experimental data and suggest that ISX prefers to bind on the minor groove of ct-DNA.


David A Hirsh, Aaron J Rossini, Lyndon Emsley, Robert W Schurko
PMID: 27711465   DOI: 10.1039/c6cp04353d

Abstract

In this work, we show how to obtain efficient dynamic nuclear polarization (DNP) enhanced
Cl solid-state NMR (SSNMR) spectra at 9.4 T and demonstrate how they can be used to characterize the molecular-level structure of hydrochloride salts of active pharmaceutical ingredients (APIs) in both bulk and low wt% API dosage forms.
Cl SSNMR central-transition powder patterns of chloride ions are typically tens to hundreds of kHz in breadth, and most cannot be excited uniformly with high-power rectangular pulses or acquired under conditions of magic-angle spinning (MAS). Herein, we demonstrate the combination of DNP and
H-
Cl broadband adiabatic inversion cross polarization (BRAIN-CP) experiments for the acquisition of high quality wideline spectra of APIs under static sample conditions, and obtain signals up to 50 times greater than in spectra acquired without the use of DNP at 100 K. We report a new protocol, called spinning-on spinning-off (SOSO) acquisition, where MAS is applied during part of the polarization delay to increase the DNP enhancements and then the MAS rotation is stopped so that a wideline
Cl NMR powder pattern free from the effects of spinning sidebands can be acquired under static conditions. This method provides an additional two-fold signal enhancement compared to DNP-enhanced SSNMR spectra acquired under purely static conditions. DNP-enhanced
Cl experiments are used to characterize APIs in bulk and dosage forms with Cl contents as low as 0.45 wt%. These results are compared to DNP-enhanced
H-
C CP/MAS spectra of APIs in dosage forms, which are often hindered by interfering signals arising from the binders, fillers and other excipient materials.


Effects of isoxsuprine hydrochloride on electrocardiographic and trace element status in sheeps

Handan Aydin Vural, Lora Koenhemsi, Remzi Gonul, Hasret Demircan Yardibi, Tevfik Gulyasar, Erman Or, Gulhan Turkay Hosturk, Bora Barutcu, Huriye Balci
PMID: 27524523   DOI:

Abstract

To study the effect of isoxsuprine hydrochloride on the ischaemic electrocardiographic change and trace element status in sheep.
This study was conducted from March 16 to 23, 2012, at Istanbul University, Turkey, and comprised sheep aged 6 months. The animals were divided into two equal groups. The control group was fed a standard diet and had free access to water. In the experimental group, isoxsuprine hydrochloride was injected at a dose of 0.6 mg/kg through the intramuscular route. Electrocardiographic changes, including creatine kinase and cardiac troponin-I, and serum levels of selenium, copper, calcium, magnesium, iron and zinc were investigated in healthy sheep. SPSS 15 was used for statistical analysis.
The 14 sheep were divided into two groups of 7(50%) each. The overall mean weight of the study population was 35±10kg. Selenium, calcium, iron and zinc concentrations did not show any difference in serum samples (p>0.05). However, copper and magnesium concentrations decreased in serum after the administration of the drug (p<0.05). In the experimental group, ST segment depression and abnormal T-wave was found in 6(86%) animals within 60min.
Isoxsuprine hydrochloride increased cardiotoxicity risk in sheep.


Vasodilation Elicited by Isoxsuprine, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H₂S/K

Daniella Medina-Ruiz, Berenice Erreguin-Luna, Francisco J Luna-Vázquez, Antonio Romo-Mancillas, Alejandra Rojas-Molina, César Ibarra-Alvarado
PMID: 30862086   DOI: 10.3390/molecules24050987

Abstract

Recently, our research group demonstrated that uvaol and ursolic acid increase NO and H₂S production in aortic tissue. Molecular docking studies showed that both compounds bind with high affinity to endothelial NO synthase (eNOS) and cystathionine gamma-lyase (CSE). The aim of this study was to identify hits with high binding affinity for the triterpene binding-allosteric sites of eNOS and CSE and to evaluate their vasodilator effect. Additionally, the mechanism of action of the most potent compound was explored. A high-throughput virtual screening (HTVS) of 107,373 compounds, obtained from four ZINC database libraries, was performed employing the crystallographic structures of eNOS and CSE. Among the nine top-scoring ligands, isoxsuprine showed the most potent vasodilator effect. Pharmacological evaluation, employing the rat aorta model, indicated that the vasodilation produced by this compound involved activation of the NO/cGMP and H₂S/K
signaling pathways and blockade of α₁-adrenoceptors and L-type voltage-dependent Ca
channels. Incubation of aorta homogenates in the presence of isoxsuprine caused 2-fold greater levels of H₂S, which supported our preliminary in silico data. This study provides evidence to propose that the vasodilator effect of isoxsuprine involves various mechanisms, which highlights its potential to treat a wide variety of cardiovascular diseases.


Explore Compound Types